![molecular formula C10H11NO2 B1446788 3-(Dimethoxymethyl)benzonitrile CAS No. 124283-45-0](/img/structure/B1446788.png)
3-(Dimethoxymethyl)benzonitrile
Overview
Description
3-(Dimethoxymethyl)benzonitrile is a chemical compound with the CAS number 124283-45-0 . It has a molecular weight of 177.2 and its IUPAC name is 3-(dimethoxymethyl)benzonitrile .
Molecular Structure Analysis
The InChI code for 3-(Dimethoxymethyl)benzonitrile is 1S/C10H11NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-(Dimethoxymethyl)benzonitrile has a molecular weight of 177.2 . It should be stored at refrigerated temperatures .Scientific Research Applications
1. Solar Energy Conversion
A study by Latini et al. (2014) demonstrated the beneficial effects of benzonitrile-based electrolytes in Dye Sensitized Solar Cells (DSSCs). They found that benzonitrile's low vapor pressure contributes to the long-term stability and efficiency of DSSCs, using common and low-priced materials. This research is a significant step towards economical and stable solar energy devices (Latini, Aldibaja, Cavallo, & Gozzi, 2014).
2. Charge-Transfer Dynamics
Rhinehart, Challa, and McCamant (2012) explored the charge-transfer dynamics of 4-(dimethylamino)benzonitrile using ultraviolet femtosecond stimulated Raman spectroscopy. This study offers insights into the ultrafast intramolecular charge-transfer processes, which are crucial for understanding photophysical and photochemical behaviors of such compounds (Rhinehart, Challa, & McCamant, 2012).
3. Chemical Structure and Bonding
Nakashima, Mikuriya, and Muto (1985) characterized the structure and bonding nature of a benzonitrile adduct of copper(II) trichloroacetate. Their research, involving X-ray structural determination and IR spectroscopic analysis, provides valuable insights into the nature of copper(II)–benzonitrile bonds, which is essential for understanding coordination chemistry and metal-ligand interactions (Nakashima, Mikuriya, & Muto, 1985).
4. Hammett Equation and Molecular Basicity
Exner and Böhm (2004) conducted a study on the basicity of 3- and 4-substituted benzonitriles using density functional theory. Their research tested the validity of the Hammett equation for these molecules, contributing to a better understanding of electronic and steric effects on molecular basicity in synthetic and medicinal chemistry (Exner & Böhm, 2004).
properties
IUPAC Name |
3-(dimethoxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNYDXETCMMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethoxymethyl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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